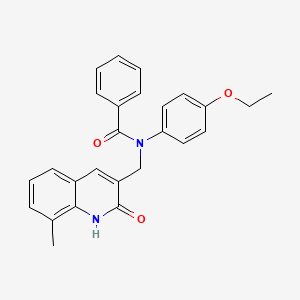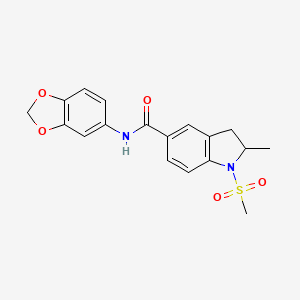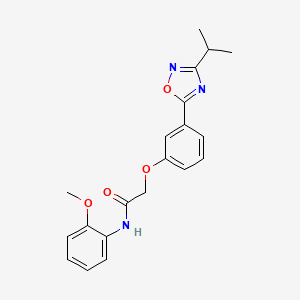
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing tumor cell migration and invasion. Additionally, this compound may exert its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide exhibits various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit cell cycle progression, and suppress tumor cell migration and invasion. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide is its potential use as an anticancer and anti-inflammatory agent. Additionally, this compound exhibits good solubility in various solvents, making it easy to handle in laboratory experiments. However, one of the limitations of this compound is its relatively low stability, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the research on 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide. One of the primary areas of research is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, studies are needed to investigate the potential toxicity and safety of this compound in vivo. Finally, there is a need to explore the potential use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its efficacy.
合成法
The synthesis of 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(3-bromo-phenoxy)-N-(2-methoxyphenyl)acetamide with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using chromatography techniques.
科学的研究の応用
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in various research applications. One of the primary areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)19-22-20(27-23-19)14-7-6-8-15(11-14)26-12-18(24)21-16-9-4-5-10-17(16)25-3/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDCZGIHUJFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

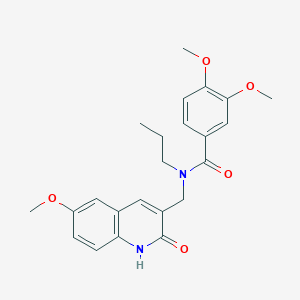
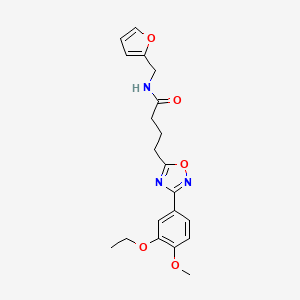
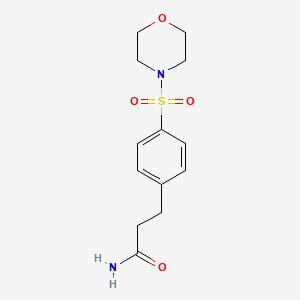




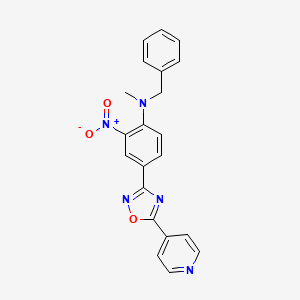
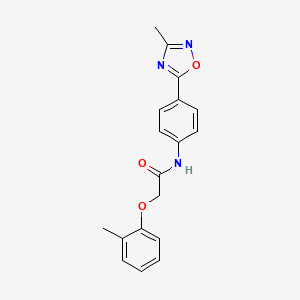
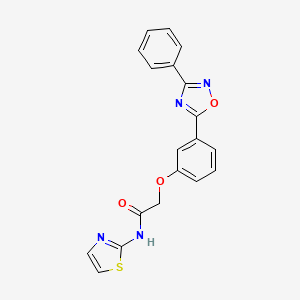
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
